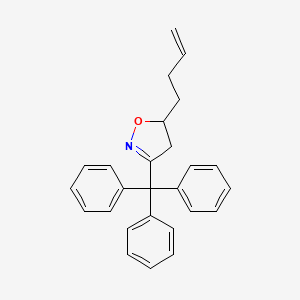![molecular formula C6H6BrClN4O3 B12905411 2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol CAS No. 89407-82-9](/img/structure/B12905411.png)
2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol is a complex organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol typically involves multi-step organic reactions. One common approach is the nitration of a pyrazine derivative followed by halogenation and subsequent amination. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and halogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-nitropyridine: Similar in structure but lacks the ethan-1-ol moiety.
6-Bromo-3-chloro-5-nitropyridine: Similar but without the aminoethanol group.
Uniqueness
2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both halogen and nitro groups on the pyrazine ring, along with the aminoethanol moiety, makes it a versatile compound for various applications.
Eigenschaften
| 89407-82-9 | |
Molekularformel |
C6H6BrClN4O3 |
Molekulargewicht |
297.49 g/mol |
IUPAC-Name |
2-[(6-bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H6BrClN4O3/c7-3-6(12(14)15)11-4(8)5(10-3)9-1-2-13/h13H,1-2H2,(H,9,10) |
InChI-Schlüssel |
DCZUDXXZBCIMHT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NC1=C(N=C(C(=N1)Br)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide](/img/structure/B12905331.png)

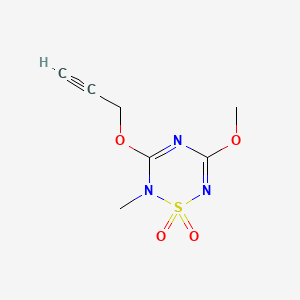

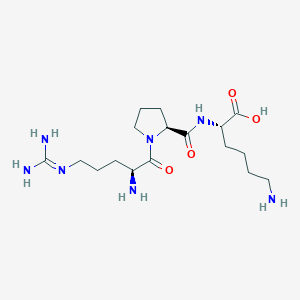
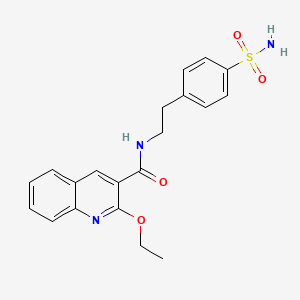
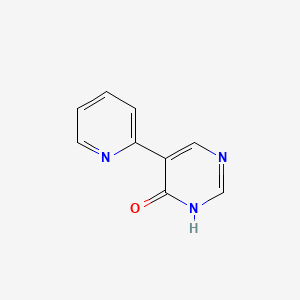
![Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-](/img/structure/B12905382.png)
